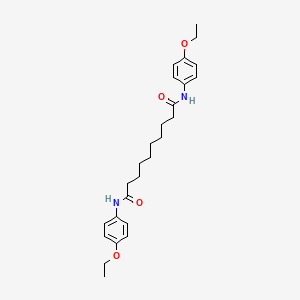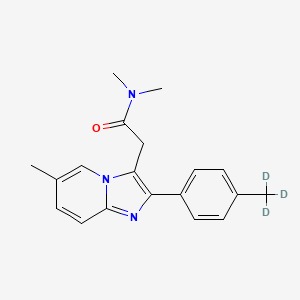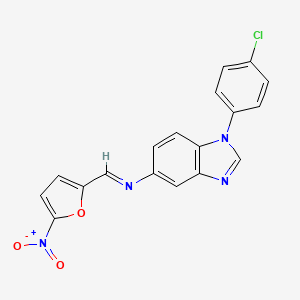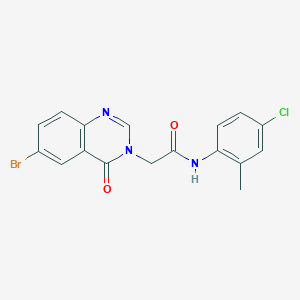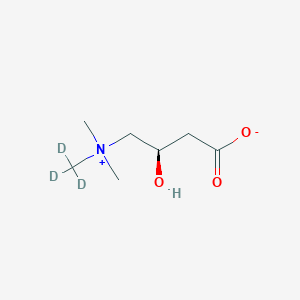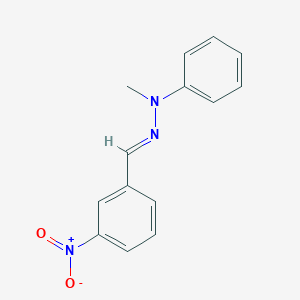
Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an acetylphenyl group and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 4-acetylphenylhydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole-3,4-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate can be compared with other similar compounds such as:
Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrazole-3,4-dicarboxylate: Similar structure but with a methyl group at the 2-position.
1-(4-Acetylphenyl)-3-phenylthiourea: Contains a thiourea group instead of ester groups.
1-(4-Acetylphenyl)imidazole: Contains an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and ester groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H14N2O5 |
|---|---|
分子量 |
302.28 g/mol |
IUPAC名 |
dimethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)10-4-6-11(7-5-10)17-8-12(14(19)21-2)13(16-17)15(20)22-3/h4-8H,1-3H3 |
InChIキー |
OETNMBTZAPTBEW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


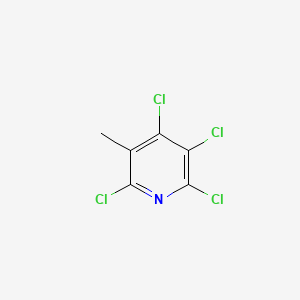

![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
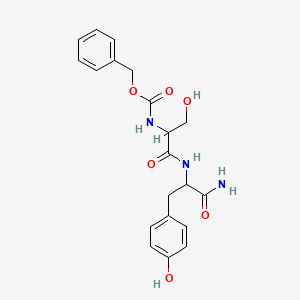

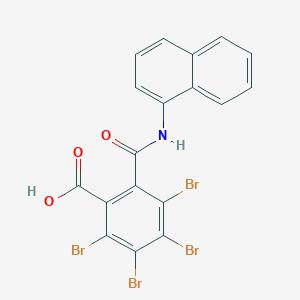
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
